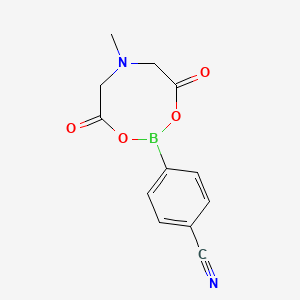
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid
Vue d'ensemble
Description
“2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline and its analogues have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The specific molecular structure of “2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” is not available in the retrieved information.Chemical Reactions Analysis
Quinoline and its derivatives participate in various chemical reactions. For instance, dilute HCl can be used to prepare quinoline-4-carboxylic acid in good to excellent yields . The use of enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .Physical And Chemical Properties Analysis
Quinoline is a liquid with a strong odor, sparingly miscible with cold water, but completely miscible with hot water. It is readily soluble in many organic solvents at ambient temperature . The specific physical and chemical properties of “2-Methyl-3-phenoxy-quinoline-4-carboxylic acid” are not available in the retrieved information.Applications De Recherche Scientifique
Medicinal Chemistry and Drug Synthesis
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid: is a valuable compound in medicinal chemistry due to its quinoline core structure, which is a common scaffold in many pharmacologically active compounds . It serves as a precursor for synthesizing various drugs, particularly those with antibacterial, antiviral, anti-inflammatory, and anticancer properties . The versatility of this compound allows for the development of new therapeutic agents with potential efficacy against a range of diseases.
Agriculture Chemicals
In the agricultural sector, derivatives of quinoline carboxylic acid are explored for their potential use as herbicides and pesticides . The structural modification of this compound can lead to the development of new agrochemicals that help protect crops from pests and diseases, contributing to increased agricultural productivity.
Material Science
The quinoline structure of 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid is being studied for its applications in material science. It could be used in the synthesis of novel organic compounds with specific optical or electronic properties, which are essential for developing new materials for electronics and photonics .
Environmental Science
This compound may also find applications in environmental science, particularly in the development of chemical sensors for pollutant detection . Its chemical structure allows for interactions with various environmental contaminants, making it a potential candidate for creating more sensitive and selective detection systems.
Analytical Chemistry
In analytical chemistry, 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid could be utilized in the development of new chromatographic methods for the separation and analysis of complex mixtures . Its unique properties may improve the resolution and sensitivity of analytical techniques, which is crucial for pharmaceutical and biochemical analysis.
Biochemistry Research
The compound’s role in biochemistry research is significant, particularly in studying enzyme-substrate interactions and metabolic pathways . It can serve as a model compound or inhibitor in enzymatic studies, helping to elucidate the biochemical mechanisms underlying various biological processes.
Pharmacology
In pharmacology, the quinoline moiety is known to be central to many drugs with diverse therapeutic effects. Research into 2-Methyl-3-phenoxy-quinoline-4-carboxylic acid could lead to the discovery of new pharmacological activities and the development of novel medications .
Industrial Applications
Lastly, the industrial applications of this compound are broad, ranging from its use in the synthesis of dyes and pigments to serving as an intermediate in the production of various industrial chemicals . Its chemical reactivity and stability under different conditions make it a valuable asset in industrial chemistry.
Propriétés
IUPAC Name |
2-methyl-3-phenoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-11-16(21-12-7-3-2-4-8-12)15(17(19)20)13-9-5-6-10-14(13)18-11/h2-10H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMAYZDIQNVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1OC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenoxy-quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)



![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)


![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)


